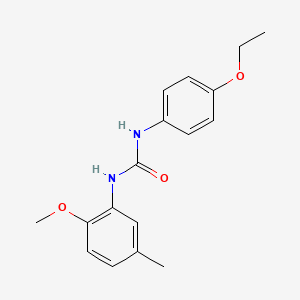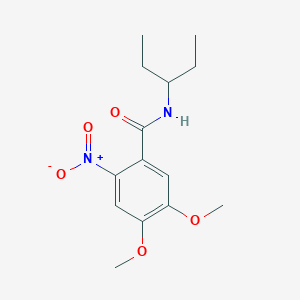
2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory mediators. Additionally, it has been shown to interact with the estrogen receptor, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone are diverse and depend on the specific biological activity being studied. For example, its anti-inflammatory activity is characterized by the inhibition of pro-inflammatory cytokine production, while its anticancer activity is characterized by the induction of apoptosis and inhibition of tumor growth. Additionally, this compound has been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting fungal growth.
实验室实验的优点和局限性
One of the major advantages of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, its synthesis is relatively simple and can be achieved using readily available starting materials. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other cellular targets. Furthermore, its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases, warrant further investigation.
合成方法
The synthesis of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone can be achieved through various methods, including the Hantzsch reaction, reflux condensation, and microwave-assisted synthesis. One of the most commonly used methods for the synthesis of this compound is the Hantzsch reaction, which involves the condensation of 2-aminobenzimidazole, acetylacetone, and furfural in the presence of a catalyst such as ammonium acetate. The product obtained from this reaction is then purified through recrystallization using a suitable solvent.
科学研究应用
2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
属性
IUPAC Name |
2-(furan-2-yl)-3-(3-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-6-4-10-19-16(12)21-17(15-9-5-11-23-15)20-14-8-3-2-7-13(14)18(21)22/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBALCRPZGATMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)

![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)

![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)